6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Description
6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Precursor Role
The compound 6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a part of the purine analogs family, which are synthesized through various chemical reactions. A study by Alves et al. (1994) involved the synthesis of 1-benzylimidazoles as important precursors for purine analogs. This synthesis process involved base-catalyzed cyclization leading to the formation of imidazoles. The study highlighted that these imidazoles could undergo further reactions to form substituted dihydropurines, showcasing the versatility of these compounds in chemical synthesis Alves, M., Proença, M. F., Booth, B., 1994.
Catalysis and Chemical Reactions
The compound under discussion is also relevant in the context of catalyzed chemical reactions. Moosavi-Zare et al. (2013) presented the application of disulfonic acid imidazolium chloroaluminate as an acidic and heterogeneous catalyst. This catalyst was used for the synthesis of pyrazoles, highlighting the role of such compounds in promoting efficient chemical synthesis under environmentally friendly conditions Moosavi-Zare, A. R., Zolfigol, M., Noroozizadeh, E., Tavasoli, M., Khakyzadeh, V., Zare, A., 2013.
Reaction Mechanisms and Intermediates
The compound is involved in complex chemical reactions as an intermediate. For instance, a study by Azimi and Majidi (2014) involved the synthesis of isoxazolones and their rearrangements to form imidazo pyridines and indoles. This study reflects the complex reaction mechanisms that compounds like this compound can undergo, forming various structurally diverse and potentially biologically active compounds Azimi, C., Majidi, S., 2014.
Pharmacological Applications
While avoiding specifics about drug usage and side effects, it's worth noting that compounds from this chemical family have been studied for their potential pharmacological applications. For instance, research has explored the synthesis and cytotoxicity of compounds structurally related to this compound, indicating the potential of these compounds in the development of anticancer drugs Suh, M., Kang, M., Yoo, H., Park, S. Y., Lee, C. O., 2000.
properties
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-4-7-24-16(25)14-15(21(2)18(24)26)20-17-22(8-9-23(14)17)12-10-11(19)5-6-13(12)27-3/h4-6,10H,1,7-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYHDSKJCDSAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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